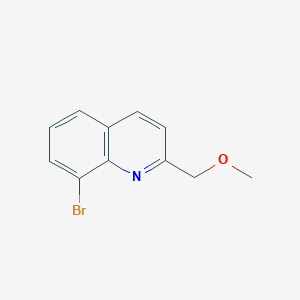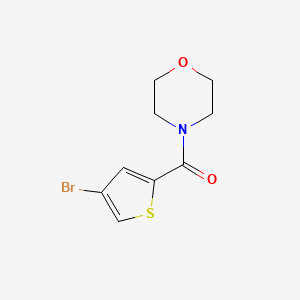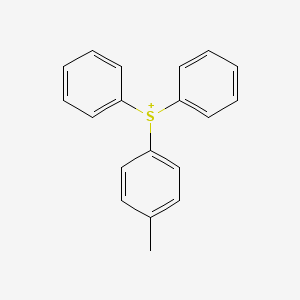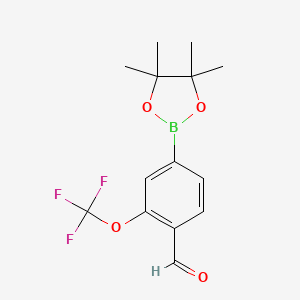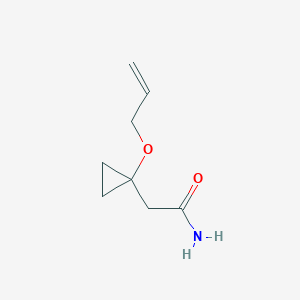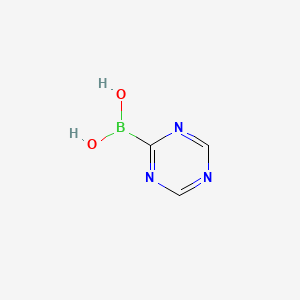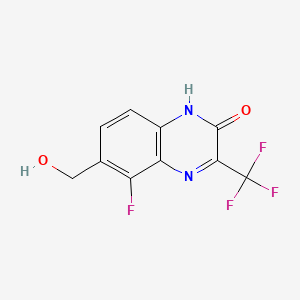
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of fluorine, hydroxymethyl, and trifluoromethyl groups attached to a quinoxalinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 5-fluoro-2-nitroaniline with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to yield the quinoxalinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-6-(carboxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.
Reduction: 5-Fluoro-6-(aminomethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole: Similar in structure but lacks the hydroxymethyl group.
5-Fluoro-6-nitroisobenzofuran-1(3H)-one: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H6F4N2O2 |
|---|---|
Poids moléculaire |
262.16 g/mol |
Nom IUPAC |
5-fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H6F4N2O2/c11-6-4(3-17)1-2-5-7(6)16-8(9(18)15-5)10(12,13)14/h1-2,17H,3H2,(H,15,18) |
Clé InChI |
LXPDREYRERRDTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1CO)F)N=C(C(=O)N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


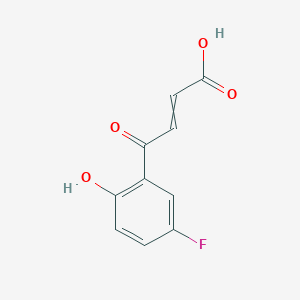
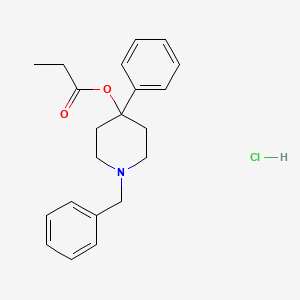
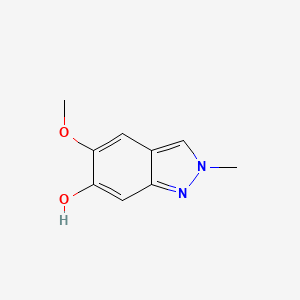

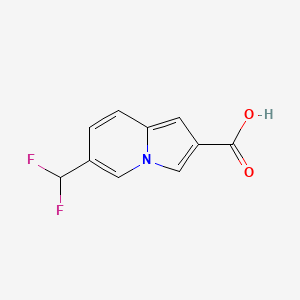
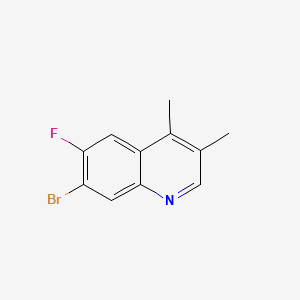
![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
